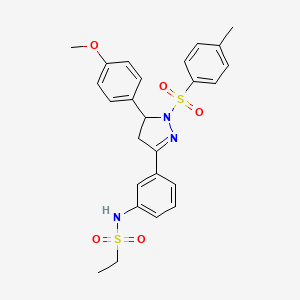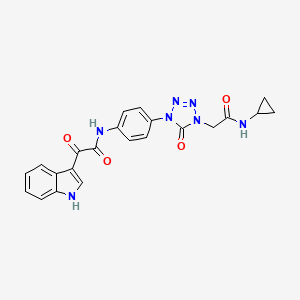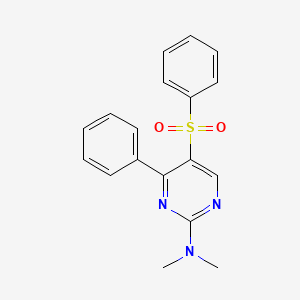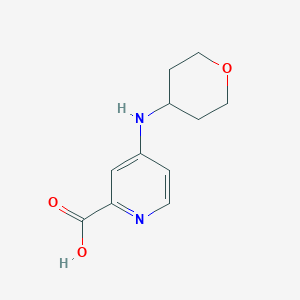
5-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one, also known as INCB018424, is a small molecule drug that has been developed for the treatment of various inflammatory diseases. It is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways of cytokines and growth factors.
Scientific Research Applications
Polymer Synthesis : Smith and Tighe (1981) demonstrated the polymerization of similar compounds using tertiary organic bases like pyridine, leading to the formation of poly-α-esters with hydroxyl/carboxyl terminations. This process is significant in polymer chemistry due to its unusual characteristics, such as the non-consumption of pyridine and the crucial role of moisture in controlling molecular weight (Smith & Tighe, 1981).
Synthesis of Heterocyclic Compounds : Research by Mekheimer et al. (1997) focused on synthesizing functionalized 4H-Pyrano[3,2-c]pyridines, demonstrating the versatility of pyridone and its derivatives in creating complex heterocyclic structures. This has implications in medicinal chemistry and the development of pharmacologically active compounds (Mekheimer, Mohamed, & Sadek, 1997).
Crystal and Molecular Structure Analysis : The work of Zugenmaier (2013) involved the analysis of the crystal and molecular structure of a compound related to "5-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one". Understanding the molecular structure is crucial for applications in materials science and drug design (Zugenmaier, 2013).
Antitumor Activity : Grigoryan et al. (2000) synthesized a series of pyrimidines, which are structurally similar to the compound , to explore their antitumor activity. This highlights the potential of such compounds in the development of new anticancer drugs (Grigoryan et al., 2000).
Synthesis of Spirooxindoles : Sun et al. (2017) reported the synthesis of diverse polycyclic spirooxindoles through a reaction involving isoquinolinium salts and malononitrile. This research points to the utility of pyridone derivatives in synthesizing complex organic structures, which have various applications in medicinal chemistry and material science (Sun, Shen, Huang, & Yan, 2017).
Heterocyclic Chemistry : The study of heterocyclic compounds, including pyridine derivatives, is crucial in the field of medicinal chemistry. Smith and Tatchell (2020) highlighted the significance of these compounds in synthesizing drugs and other bioactive molecules (Smith & Tatchell, 2020).
properties
IUPAC Name |
5-(2,3-dihydroindole-1-carbonyl)-1-[(3-nitrophenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c25-20-9-8-17(21(26)23-11-10-16-5-1-2-7-19(16)23)14-22(20)13-15-4-3-6-18(12-15)24(27)28/h1-9,12,14H,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLVYYQETQPZDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(indoline-1-carbonyl)-1-(3-nitrobenzyl)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2546363.png)
![5,6-dimethyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2546364.png)

![(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol](/img/structure/B2546367.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2546370.png)
![5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2546371.png)
![1-(2-Chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2546372.png)


![2-Chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(3-methoxypropyl)acetamide](/img/structure/B2546376.png)
![2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]thiazole](/img/structure/B2546378.png)

